![molecular formula C14H16N2O2S2 B5547704 5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5547704.png)

5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthetic approaches to compounds similar to "5-[(3-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone" involve multistep chemical reactions, starting from readily available precursors. For instance, thiazolidinone derivatives are commonly synthesized through condensation reactions involving thiols, amides, or carboxylic acids with suitable aldehydes or ketones. The incorporation of furan and thiophene rings into the molecular structure can be achieved through subsequent cyclization or cross-coupling reactions, demonstrating the modular nature of these syntheses (Chandrappa et al., 2009).

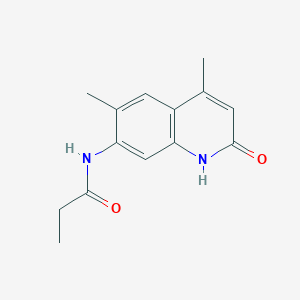

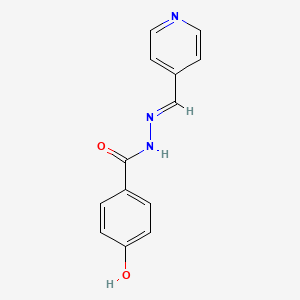

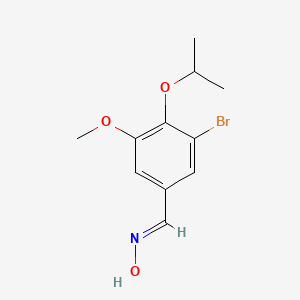

Molecular Structure Analysis

The molecular structure of related compounds, such as those incorporating thiazolidinone cores, has been elucidated using various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal the presence of characteristic functional groups and the overall geometry of the molecules. For example, the crystal structure analysis of a 5-phenyl-2-thioxo-4-imidazolidinone derivative provides insights into the arrangement of substituents around the imidazolidinone core and the interactions that stabilize the molecular conformation (Ogawa et al., 2007).

科学的研究の応用

Synthesis and Chemical Reactions

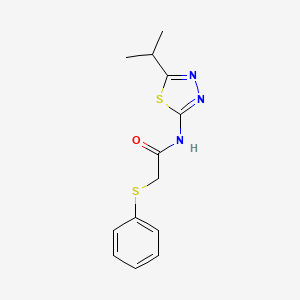

- Synthesis Techniques : Research has developed various synthetic routes for thioxo-imidazolidinone derivatives, highlighting the versatility of these compounds in chemical reactions. For instance, microwave-assisted synthesis has been employed for creating novel thioxo-imidazolidinone derivatives, offering efficient pathways for their preparation (Kamila & Biehl, 2012).

- Chemical Reactions : These compounds undergo diverse chemical reactions, enabling the synthesis of a wide range of derivatives with potential biological activities. For example, reactions with isothiocyanates have led to novel spiro-linked 2-thioxoimidazolidine-oxindoles, showcasing the chemical versatility of these molecules (Klásek et al., 2010).

Biological Activities

- Anticancer Activity : Some derivatives have demonstrated potent anticancer activity. For instance, certain N-benzyl aplysinopsin analogs, which are structurally related to thioxo-imidazolidinone, have shown promising in vitro cytotoxicity against various human tumor cell lines, highlighting their potential as anticancer agents (Penthala et al., 2011).

- Antimicrobial and Antioxidant Properties : The antimicrobial and antioxidant activities of thioxo-imidazolidinone derivatives have been evaluated, with some compounds exhibiting significant effects. This includes better antioxidant properties compared to certain standards, indicating their potential use in treating oxidative stress-related conditions (Üngören et al., 2015).

特性

IUPAC Name |

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-9-4-6-20-12(9)7-11-13(17)16(14(19)15-11)8-10-3-2-5-18-10/h4,6-7,10H,2-3,5,8H2,1H3,(H,15,19)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWFUUUSZUEIIL-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)

![(4-chlorobenzylidene)[2-(3,4-diethoxyphenyl)ethyl]amine](/img/structure/B5547640.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)

![ethyl [(2-amino-5-bromo-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5547672.png)

![7,9-dimethyl-6-(trifluoromethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5547689.png)

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

![{(3R*,4R*)-4-[(4-methyl-1-piperazinyl)methyl]-1-[3-(2-thienyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5547729.png)